Chelidonine (+)
Overview
Description
This compound has been recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities . Chelidonine has a complex molecular structure, which contributes to its wide range of biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chelidonine can be synthesized through a series of chemical reactions involving urethane and benzyl bromide as key building blocks . The synthesis begins with the preparation of urethane from nitrile, which undergoes hydrolysis to form carboxylic acid. This carboxylic acid is then subjected to Curtius degradation to yield crude isocyanate, which reacts with benzyl alcohol to form urethane. Benzyl bromide is synthesized from 2,3-methylenedioxybenzaldehyde through successive Hofmann and von Braun degradations .
Industrial Production Methods: Industrial production of chelidonine typically involves extraction from Chelidonium majus using acid alcohol, followed by ion exchange and purification processes . This method ensures the isolation of chelidonine in sufficient quantities for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: Chelidonine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Chelidonine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of chelidonine can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chelidonine N-oxide, while reduction can produce dihydrochelidonine .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex alkaloids.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Employed as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide due to its bioactive properties.
Mechanism of Action
Chelidonine exerts its effects through multiple molecular targets and pathways . It inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine and prolonged neurotransmitter action . Additionally, chelidonine disrupts microtubules, causing mitotic arrest and cell death in tumor cells . It also modulates the STAT3 signaling pathway, affecting cytokine production and immune responses .
Comparison with Similar Compounds
Chelidonine is unique among benzophenanthridine alkaloids due to its specific molecular structure and pharmacological properties . Similar compounds include:
Homochelidonine: Shares a similar structure but differs in its biological activity.
Chelamine: Another benzophenanthridine alkaloid with distinct pharmacological effects.
Norchelidonine: Structurally related but with variations in its chemical reactivity and biological functions.
Chelidonine stands out for its potent antitumor and anti-inflammatory activities, making it a valuable compound for further research and therapeutic development.
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871663 | |
Record name | CERAPP_61075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.